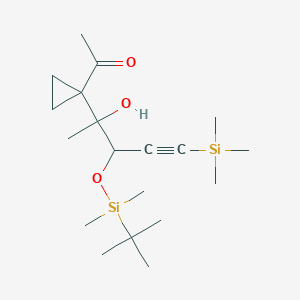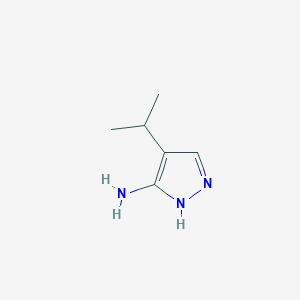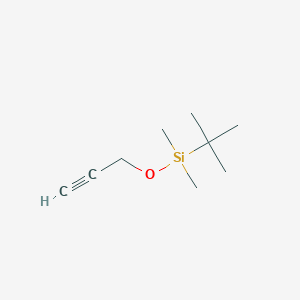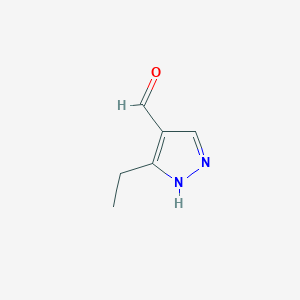
(R)-3-Isopropylcycloheptanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-3-Isopropylcycloheptanone is a chemical compound that belongs to the family of ketones. It is widely used in various scientific research applications due to its unique properties. This compound has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of (R)-3-Isopropylcycloheptanone is not fully understood. However, it is believed to act as a chiral auxiliary in asymmetric catalysis. It is also believed to interact with various enzymes and proteins in the body, which may lead to its biological activity.
Biochemical and Physiological Effects:
(R)-3-Isopropylcycloheptanone has been shown to exhibit various biochemical and physiological effects. It has been shown to have antibacterial and antifungal properties. It has also been shown to have anti-inflammatory properties. Additionally, it has been shown to exhibit analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-3-Isopropylcycloheptanone has several advantages for lab experiments. It is a readily available starting material, and its synthesis is relatively simple. Additionally, it is a chiral compound, which makes it useful in asymmetric catalysis. However, (R)-3-Isopropylcycloheptanone has some limitations. It is not very soluble in water, which may limit its use in aqueous reactions. Additionally, it may be toxic in high doses, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of (R)-3-Isopropylcycloheptanone. One area of research is the development of new synthetic methods for the compound. Another area of research is the exploration of its potential applications in medicinal chemistry. Additionally, further research is needed to fully understand its mechanism of action and its biological activity.
Métodos De Síntesis
(R)-3-Isopropylcycloheptanone can be synthesized by the reaction of cycloheptanone with isopropylmagnesium bromide. This reaction is carried out in the presence of a catalyst, such as copper (II) chloride. The resulting product is then purified by distillation or chromatography.
Aplicaciones Científicas De Investigación
(R)-3-Isopropylcycloheptanone has been extensively used in scientific research due to its unique properties. It is used as a chiral building block in the synthesis of various biologically active compounds. It has also been used as a starting material for the synthesis of natural products such as (+)-sedamine and (-)-lentiginosine. Additionally, (R)-3-Isopropylcycloheptanone has been used as a ligand in asymmetric catalysis, which has significant potential in the field of medicinal chemistry.
Propiedades
Número CAS |
154701-69-6 |
|---|---|
Nombre del producto |
(R)-3-Isopropylcycloheptanone |
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(3R)-3-propan-2-ylcycloheptan-1-one |
InChI |
InChI=1S/C10H18O/c1-8(2)9-5-3-4-6-10(11)7-9/h8-9H,3-7H2,1-2H3/t9-/m1/s1 |
Clave InChI |
FADJMQQFGSBLND-SECBINFHSA-N |
SMILES isomérico |
CC(C)[C@@H]1CCCCC(=O)C1 |
SMILES |
CC(C)C1CCCCC(=O)C1 |
SMILES canónico |
CC(C)C1CCCCC(=O)C1 |
Sinónimos |
Cycloheptanone, 3-(1-methylethyl)-, (3R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5'-Hydroxy-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one](/img/structure/B115046.png)
![4-[Tert-butyl(dimethyl)silyl]oxy-5-hydroxy-5,7-dimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-2-one](/img/structure/B115048.png)


![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B115056.png)








